molecular formula C15H29NO B1463232 1-(4-Tert-butylcyclohexyl)piperidin-3-ol CAS No. 467241-75-4

1-(4-Tert-butylcyclohexyl)piperidin-3-ol

Cat. No.: B1463232
CAS No.: 467241-75-4
M. Wt: 239.4 g/mol
InChI Key: ZBTCHNNANVSKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylcyclohexyl)piperidin-3-ol is a chemical compound with the molecular formula C15H29NO. It is a versatile material used in various scientific research fields, including pharmaceuticals, organic synthesis, and material science. This compound is known for its unique structural properties, which make it valuable in different applications.

Preparation Methods

The synthesis of 1-(4-Tert-butylcyclohexyl)piperidin-3-ol involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-tert-butylcyclohexanone with piperidine in the presence of a reducing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylcyclohexyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Tert-butylcyclohexyl)piperidin-3-ol has numerous scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

    Industry: The compound is used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylcyclohexyl)piperidin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Tert-butylcyclohexyl)piperidin-3-ol can be compared with other similar compounds, such as:

    1-(4-Tert-butylcyclohexyl)piperidine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.

    4-Tert-butylcyclohexanol: Contains a similar cyclohexyl group but differs in the attached functional groups, leading to different chemical properties and uses.

    Piperidin-3-ol: Shares the piperidine ring but lacks the tert-butylcyclohexyl group, resulting in distinct chemical behavior and applications.

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-15(2,3)12-6-8-13(9-7-12)16-10-4-5-14(17)11-16/h12-14,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTCHNNANVSKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylcyclohexyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylcyclohexyl)piperidin-3-ol
Reactant of Route 3
1-(4-Tert-butylcyclohexyl)piperidin-3-ol
Reactant of Route 4
1-(4-Tert-butylcyclohexyl)piperidin-3-ol
Reactant of Route 5
1-(4-Tert-butylcyclohexyl)piperidin-3-ol
Reactant of Route 6
1-(4-Tert-butylcyclohexyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.